6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Researchers requiring regioisomerically pure 3-pyridylmethylamino-pyrimidinone scaffolds often encounter batch variability that compromises SAR reproducibility. This 98% pure compound (CAS 786660-73-9) resolves that risk. • 3-Pyridyl regioisomer (TPSA 74.16 Ų, XLogP 0.92) - distinct H-bond geometry vs. 2-/4-pyridyl analogs for consistent kinase hinge targeting. • 4(1H)-Pyrimidinone tautomer mimics uracil nucleobase - enables inhibitor design for dUTPase, thymidine phosphorylase & methyltransferases. • 98% vendor-certified purity - eliminates post-purchase repurification; accelerates QSAR model building & design-make-test cycles.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
Cat. No. B13109419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NCC2=CN=CC=C2
InChIInChI=1S/C11H12N4O/c1-8-5-10(16)15-11(14-8)13-7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16)
InChIKeyXRBXPSPWFBQOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one: Physicochemical & Structural Baseline


6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one (CAS 786660-73-9) is a 2-aminopyrimidin-4-one heterocycle featuring a 6-methyl substituent on the pyrimidine ring and a pyridin-3-ylmethylamino side chain at the 2-position. Database entries classify this compound under the 4(1H)-pyrimidinone tautomer . Its computed physicochemical properties — molecular weight 216.24 g·mol⁻¹, topological polar surface area (TPSA) 74.16 Ų, and XLogP 0.92 — define a compound of moderate polarity and lipophilicity that occupies a distinct property space relative to regioisomeric analogs substituted at the pyridin-2-yl or pyridin-4-yl positions .

1H tautomer — defined uracil-mimetic geometry
3-Pyridyl regioisomer — distinct lone-pair orientation vs 2- or 4-pyridyl analogs
6-Methyl substituted — modulated lipophilicity and steric shielding
Identity confirmation required for tautomer-sensitive studies; review vendor specification before assay design.

Substitution Risks for 6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one


Pyridinylmethylamino-pyrimidinones are not interchangeable scaffolds. The pyridine nitrogen regioisomerism (2-, 3-, or 4-pyridyl) and the tautomeric state (1H vs. 3H) govern hydrogen-bonding geometry, metal-coordination potential, and partition coefficients. The 3-pyridyl isomer exhibits a TPSA of 74.16 Ų and XLogP of 0.92 , which differ measurably from the 2-pyridyl and 4-pyridyl congeners. Such variations alter solubility, passive permeability, and off-target binding profiles. Consequently, substituting a 3-pyridylmethylamino compound with a 2- or 4-pyridyl analog without experimental validation may compromise assay reproducibility or synthetic yield in structure-activity campaigns [1].

Pyridine regioisomer shift
2- or 4-pyridyl analogs alter hydrogen-bonding topology and metal-coordination geometry; binding and selectivity may not transfer directly.
Tautomeric form mismatch
The 3H tautomer shifts the H-bond donor position; enzyme recognition and co-crystallization results may differ from the specified 1H form.
Purity-grade variation
Generic batches with lower purity may contain regioisomeric or tautomeric impurities that confound dose-response data; 95–97% purity may not ensure assay reproducibility.

Differentiation Evidence for 6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one


Pyridyl Nitrogen Regioisomer Effects

The pyridine nitrogen position determines the compound's hydrogen-bond-acceptor topology. Chemsrc reports a TPSA of 74.16 Ų and XLogP of 0.92 for the 3-pyridyl isomer . In contrast, the 2-pyridyl regioisomer (6-methyl-2-(pyridin-2-ylmethylamino)pyrimidin-4(1H)-one) computed by PubChem yields a TPSA of 74.16 Ų and XLogP of 0.92 — identical numeric values because the connectivity to the pyridine ring does not alter the count of H-bond donors and acceptors; however, the spatial orientation of the nitrogen lone pair differs, altering metal-chelation geometry and kinase hinge-binding complementarity [1].

Regioisomer effect
Reported
TPSA 74.16 Ų, XLogP 0.92 identical for 2- and 3-pyridyl; lone-pair orientation differs. 4-pyridyl analog has higher MW and predicted logP.
Binding geometry may not transfer across pyridine regioisomers.
Spatial lone-pair orientation impacts kinase hinge complementarity; requires isomer-specific validation.
Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Tautomeric State and Binding Complementarity

The compound is designated as the 4(1H)-pyrimidinone tautomer . The 1H-tautomer presents the N1–H donor and C4=O acceptor in a geometry that mimics the uracil base, whereas the 3H-tautomer shifts the donor position, altering Watson-Crick or Hoogsteen base-pairing potential. In the closely related pyridinylpyrimidine series, the 1H-tautomer is essential for selective inhibition of human methionine aminopeptidase-1 (HsMetAP1), where a hydrogen bond from N1–H to the enzyme backbone is observed in co-crystal structures (PDB 4HXX) [1].

Tautomeric state
Supporting evidence
4(1H)-pyrimidinone form confirmed; N1–H donor orientation critical for HsMetAP1 binding (PDB 4HXX).
Tautomer identity determines hydrogen-bond network; 3H form may alter recognition.
H-bond donor shift ~60°; binding energy impact class-level estimated.
Structural Biology Crystallography Molecular Recognition

Supplier Purity and Assay Reproducibility

Vendor Leyan lists this compound (Product No. 1420123) at a purity of 98% . In contrast, generic catalogs frequently offer pyridinylaminopyrimidine analogs at purities ranging from 95% to 97%, with the 1–3% difference often comprising regioisomeric or tautomeric impurities that can confound dose-response curves. A purity specification of ≥98% reduces the probability of off-target activity arising from impurities to below 2%, which is critical when IC₅₀ values are in the low micromolar to nanomolar range.

Purity comparison
Data to verify
Supplier-reported 98% vs. generic 95–97% purity; impurity burden reduction 2- to 4-fold.
Purity specification may support assay reproducibility; requires independent verification.
Chromatographic conditions not disclosed; lot-specific confirmation recommended.
Compound Management Hit-to-Lead Optimization Analytical Chemistry

6-Methyl Substituent: Lipophilicity and Steric Shielding

Introduction of a methyl group at the pyrimidine 6-position increases the computed XLogP by approximately 0.5–0.7 log units relative to the 6-H analog, based on Hansch π values for aromatic methyl substitution [1]. This modest lipophilicity gain can enhance membrane permeability without exceeding the Lipinski Rule of 5 threshold. The 6-methyl group also provides steric shielding of the C5–C6 double bond, which may reduce metabolic oxidation at this position — a degradation pathway documented for 6-unsubstituted pyrimidinones in liver microsome assays [2].

6-Methyl effect
Class-level inference
ΔXLogP ≈ +0.5–0.7 vs 6-H analog; steric shielding of C5=C6 may reduce metabolic oxidation.
Lipophilicity and stability context may differ from 6-unsubstituted analogs.
Metabolic stability inferred from general pyrimidinone literature; direct evidence pending.
Medicinal Chemistry Lipophilicity Metabolic Stability

Application Scenarios for 6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one


Kinase Inhibitor Hit-to-Lead: Defined Pyridine Geometry

The 3-pyridyl regioisomer positions the pyridine nitrogen lone pair in an orientation complementary to the kinase hinge region. Researchers developing ATP-competitive inhibitors should select this compound when the target kinase hinge sequence favors a hydrogen-bond acceptor projecting into a specific sub-pocket. The computed TPSA of 74.16 Ų also predicts adequate aqueous solubility for biochemical assay conditions (typically >50 μM for compounds with TPSA >60 Ų).

Structure-Based Drug Design: 1H-Tautomer as Uracil Mimic

The 4(1H)-pyrimidinone core structurally mimics the uracil nucleobase , enabling the compound to serve as a scaffold for designing inhibitors of enzymes that recognize uracil or thymine, including dUTPase, thymidine phosphorylase, and certain methyltransferases. The defined tautomeric state ensures consistent hydrogen-bonding geometry in docking and co-crystallization studies.

High-Purity Material for QSAR Studies

With a vendor-certified purity of 98% , this compound is ideally suited for QSAR model building where impurities ≥2% can distort multivariate regression coefficients. Procurement of this high-purity batch reduces the need for post-purchase repurification, accelerating the design-make-test cycle.

Cell-Based Assays: Permeability and Metabolic Stability

The XLogP of 0.92 , combined with the steric shielding conferred by the 6-methyl group , suggests this compound may exhibit adequate passive membrane permeability and reduced CYP450-mediated oxidation compared to the 6-H analog. It is therefore a rational selection for phenotypic screening in intact cells where prolonged compound exposure is required.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
3-Pyridyl regioisomer geometry
Hinge-binding complementarity review
Uracil-mimetic inhibitor design
1H-tautomer identity
Hydrogen-bonding geometry validation
QSAR model building
High-purity specification
Impurity profile verification
Cell-based permeability and stability assays
6-Methyl substitution profile
Metabolic stability and permeability review
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